molecular formula C6H8O4 B061434 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate CAS No. 179990-31-9

4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate

Cat. No. B061434
M. Wt: 144.12 g/mol
InChI Key: SVCSJWWJZOZKLI-UHFFFAOYSA-N
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Description

“4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate” is an organic compound with the molecular formula C6H6O3·H2O . It has demonstrated an array of biochemical and physiological effects .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate” is represented by the SMILES string [H]O [H].CC1=C (O)C (=O)CC1=O . The InChI key is SVCSJWWJZOZKLI-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate” are not available, it is known to exhibit inhibitory properties against cancer cell proliferation and triggers apoptosis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 144.13 . It has a melting point of 76-78 °C (lit.) .

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling the compound .

properties

IUPAC Name

4-hydroxy-5-methylcyclopent-4-ene-1,3-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3.H2O/c1-3-4(7)2-5(8)6(3)9;/h9H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCSJWWJZOZKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583539
Record name 4-Hydroxy-5-methylcyclopent-4-ene-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate

CAS RN

179990-31-9, 1696-34-0
Record name 4-Hydroxy-5-methylcyclopent-4-ene-1,3-dione--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-5-methyl-4-cyclopentene-1,3-dione monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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